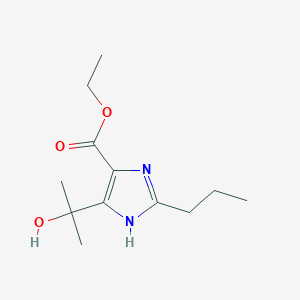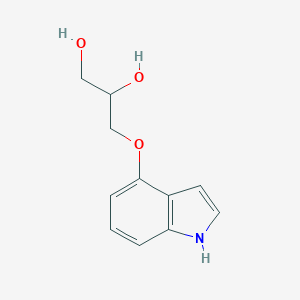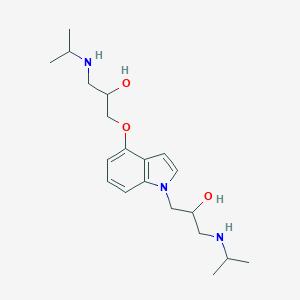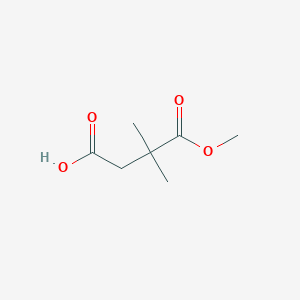
4-Methylcyclohex-3-en-1-on
Übersicht
Beschreibung
4-Methylcyclohex-3-en-1-one is an organic compound with the molecular formula C7H10O. It is a colorless to pale yellow liquid with a distinct odor. This compound is a member of the cyclohexenone family, characterized by a six-membered ring containing a double bond and a ketone functional group. The presence of a methyl group at the fourth position of the ring distinguishes it from other cyclohexenones .
Wissenschaftliche Forschungsanwendungen
4-Methylcyclohex-3-en-1-one has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylcyclohex-3-en-1-one can be synthesized through various methods. One common approach involves the Michael addition of methyl vinyl ketone to cyclohexanone, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, 4-Methylcyclohex-3-en-1-one is often produced via catalytic hydrogenation of 4-methylphenol (p-cresol) followed by oxidation. This method provides a high yield and is suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylcyclohex-3-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Grignard reagents
Major Products Formed
Oxidation: 4-Methylcyclohex-3-en-1,2-dione
Reduction: 4-Methylcyclohexanol
Substitution: Tertiary alcohols
Wirkmechanismus
The mechanism of action of 4-Methylcyclohex-3-en-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is primarily due to the presence of the carbonyl group, which can participate in nucleophilic addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: Lacks the methyl group at the fourth position, making it less sterically hindered and more reactive in certain reactions.
4-Methylcyclohexanone: Similar structure but lacks the double bond, resulting in different reactivity and physical properties.
Uniqueness
4-Methylcyclohex-3-en-1-one is unique due to the combination of the methyl group and the double bond in the cyclohexenone ring. This structural feature imparts distinct chemical reactivity and physical properties, making it valuable in various applications .
Eigenschaften
IUPAC Name |
4-methylcyclohex-3-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKCGQXKNIJLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200565 | |
| Record name | 4-Methylcyclohex-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5259-65-4 | |
| Record name | 4-Methyl-3-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5259-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylcyclohex-3-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005259654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylcyclohex-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylcyclohex-3-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methyl-3-cyclohexenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N24CA5KGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes to obtain 4-methylcyclohex-3-en-1-one?
A1: One approach involves the use of singlet oxygen. Reacting 4-methylanisole with singlet oxygen in a regioselective manner yields 4-hydroxy-4-methylcyclohex-2-en-1-one, which can be further transformed into the desired compound. []
Q2: How does 4-methylcyclohex-3-en-1-one behave in Diels-Alder reactions?
A2: Interestingly, while the derivative 1-ethenyl-3,3-ethylenedioxy-6-methylcyclohex-1-ene readily undergoes Diels-Alder reactions, 2-ethenyl-4,4-ethylenedioxy-1-methylcyclohex-1-ene, a precursor to 4-methylcyclohex-3-en-1-one, exhibits different behavior. [] It fails to participate in Diels-Alder reactions even under high pressure and in the presence of Lewis acid catalysts. [] This suggests the influence of the substituents and their positions on the reactivity of the cyclohexene ring system.
Q3: Can 4-methylcyclohex-3-en-1-one be generated through the degradation of other compounds?
A3: Yes, research indicates that 4-methylcyclohex-3-en-1-one can be produced as a surface-phase reaction product during the oxidation of alpha-terpineol. [] This process occurs when alpha-terpineol, a common component of pine oil, interacts with ozone on surfaces like glass or vinyl flooring. [] This finding highlights the potential for 4-methylcyclohex-3-en-1-one to be generated from naturally occurring compounds under specific environmental conditions.
Q4: What is the significance of studying the formation and reactions of 4-methylcyclohex-3-en-1-one?
A4: Understanding the synthesis and reactivity of 4-methylcyclohex-3-en-1-one contributes to broader knowledge in organic chemistry. Its formation as a degradation product of alpha-terpineol [] highlights the potential impact of common household products on indoor air quality. Additionally, exploring its reactivity in various reactions, such as Diels-Alder reactions [], provides valuable insights into structure-activity relationships and can guide the development of new synthetic strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)
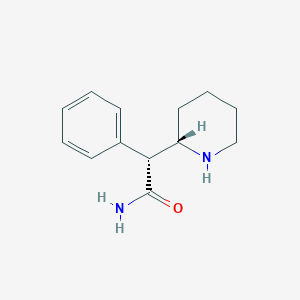
![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30606.png)
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)
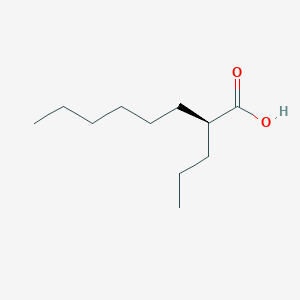

![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)
![(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B30616.png)

